molecular formula C18H18N2O7S2 B1251560 (1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone

(1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone

Cat. No.: B1251560
M. Wt: 438.5 g/mol
InChI Key: NCDIBOQDVNONGL-HISJFFBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone is a member of the epidithiopiperazinedione group, which is a class of compounds known for their antimicrobial properties. This compound was first isolated from the culture broth of the basidiomycete Stereum hirsutum . This compound has shown significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) .

Preparation Methods

(1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone is typically isolated from fungal cultures. The preparation involves growing the producing strain, such as Stereum hirsutum, in a suitable medium. The culture broth is then extracted with organic solvents like ethyl acetate. The extract is subjected to various chromatographic techniques to purify this compound

Chemical Reactions Analysis

(1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone undergoes several types of chemical reactions, including oxidation and reduction. The compound contains a disulfide bridge, which can react with thiol groups in proteins, leading to inactivation . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions are typically modified proteins or peptides with altered biological activities .

Scientific Research Applications

(1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity of disulfide bridges. In biology, it is investigated for its antimicrobial properties, particularly against drug-resistant bacterial strains . In medicine, this compound is being explored as a potential therapeutic agent for treating infections caused by MRSA and VRE . Additionally, it has applications in the agricultural industry as a biocontrol agent against plant pathogens .

Mechanism of Action

The mechanism of action of (1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone involves the inactivation of proteins through the formation of disulfide bonds with thiol groups. This leads to the generation of reactive oxygen species, which can cause oxidative stress and cell death . The compound targets various molecular pathways, including those involved in protein synthesis and cell wall integrity .

Properties

Molecular Formula

C18H18N2O7S2

Molecular Weight

438.5 g/mol

IUPAC Name

(1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone

InChI

InChI=1S/C18H18N2O7S2/c21-8-1-2-9(22)12-6(8)4-17-16(27)20-13-7(10(23)3-11(24)14(13)25)5-18(20,29-28-17)15(26)19(12)17/h1-2,6-7,9,11-14,22,24-25H,3-5H2/t6-,7+,9+,11+,12+,13+,14+,17-,18-/m1/s1

InChI Key

NCDIBOQDVNONGL-HISJFFBUSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H]2[C@H](C1=O)C[C@]34N2C(=O)[C@@]5(C[C@H]6[C@H](N5C3=O)[C@H](C=CC6=O)O)SS4)O)O

Canonical SMILES

C1C(C(C2C(C1=O)CC34N2C(=O)C5(CC6C(N5C3=O)C(C=CC6=O)O)SS4)O)O

Synonyms

epicorazine C

Origin of Product

United States

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